2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one
Description
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one is a ketone derivative featuring a trifluoromethyl group at the meta position of the phenyl ring and a methyl-substituted propanone backbone. Its molecular formula is C₁₁H₁₁F₃O, with a molecular weight of 216.2 g/mol (derived from structurally similar compounds in and ). The trifluoromethyl group confers electron-withdrawing properties, enhancing stability and influencing reactivity in synthetic and biological contexts.
Properties
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZRQYTWONOZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its unique chemical structure can be exploited in the design of pharmaceuticals with specific therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
- 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one (CAS 64436-58-4):
- This para-substituted isomer shares the same molecular formula (C₁₁H₁₁F₃O ) and weight (216.2 g/mol ) as the target compound but differs in the trifluoromethyl group’s position .
- Synthesis : Prepared via Grignard reaction using 2-bromopropane and magnesium in THF, yielding a structurally analogous product .
- Applications : Investigated as a precursor in fungicidal agents targeting Fusarium species, highlighting the role of trifluoromethyl groups in enhancing bioactivity .
Functional Group Modifications
- 2-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one (3k): Structure: Incorporates a methoxy group on the para position of the non-trifluoromethyl phenyl ring. Synthesis: Achieved via benzylic C-H acylation with 3-(trifluoromethyl)benzoyl fluoride, yielding 95% as a yellow oil . Key Difference: The electron-donating methoxy group may alter electronic interactions in catalytic or biological systems compared to the target compound’s simpler methyl group .
- Amino Derivatives: 2-Amino-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (16) and 2-Amino-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (17):
- Structure: Feature a piperazine ring and amino group, increasing molecular weight (~302.14 g/mol) and polarity .
- Comparison: The amino-piperazine moiety enhances binding to neurological targets, unlike the target compound’s simpler ketone structure .
Halogenated and Salt Forms
(S)-2-Fluoro-1,3-diphenyl-2-(3-(trifluoromethyl)phenyl)propan-1-one :
- Structure : Contains a fluorine atom and additional phenyl groups, increasing steric bulk and electronic complexity.
- Synthesis : Prepared via Negishi cross-coupling at −20°C , underscoring sensitivity to reaction conditions .
- Application : Used in catalytic asymmetric synthesis, where fluorine’s electronegativity and stereochemical effects are critical .
- 3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride: Structure: Includes a dimethylamino group and hydrochloride salt, improving water solubility. Molecular Weight: 281.71 g/mol, higher than the target compound due to the charged amine . Applications: Likely used in drug delivery systems where solubility and bioavailability are prioritized .
Biological Activity
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-one, a compound characterized by its trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C11H12F3O, with a molecular weight of approximately 216.20 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it a valuable scaffold in drug discovery.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The electron-withdrawing nature of the trifluoromethyl group significantly influences its reactivity and interaction profiles.
Target Enzymes and Pathways
Research indicates that this compound may modulate enzyme activities related to neurotransmitter systems, particularly serotonin pathways. This modulation can potentially lead to therapeutic effects in mood disorders such as depression and anxiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential applications across multiple therapeutic areas.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the pharmacological effects and therapeutic potential of this compound:
- Antidepressant Effects : A study demonstrated that the compound significantly increased serotonin levels in animal models, suggesting efficacy in treating mood disorders. The mechanism involved the inhibition of the serotonin transporter, which is crucial for maintaining mood balance.
- Antimicrobial Activity : Another investigation revealed that derivatives of this compound showed promising antibacterial effects against Neisseria meningitidis and Haemophilus influenzae, indicating its potential as a novel antimicrobial agent .
- Enzyme Interaction Studies : Research focusing on enzyme interactions highlighted that the trifluoromethyl group enhances binding affinity to specific targets, leading to altered metabolic pathways that could be harnessed for therapeutic benefits .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable properties for drug development:
- Absorption : High lipophilicity suggests good absorption characteristics.
- Distribution : The trifluoromethyl group may enhance tissue penetration.
- Metabolism : Preliminary studies indicate metabolic stability due to the presence of the trifluoromethyl substituent.
- Excretion : Further research is needed to elucidate excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
